molecular formula C12H12INO2S B8439162 5-Iodo-2-(4-isopropoxyphenoxy)-1,3-thiazole

5-Iodo-2-(4-isopropoxyphenoxy)-1,3-thiazole

Cat. No. B8439162
M. Wt: 361.20 g/mol
InChI Key: WXLWOLWFKNXBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(4-isopropoxyphenoxy)-1,3-thiazole is a useful research compound. Its molecular formula is C12H12INO2S and its molecular weight is 361.20 g/mol. The purity is usually 95%.
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properties

Product Name

5-Iodo-2-(4-isopropoxyphenoxy)-1,3-thiazole

Molecular Formula

C12H12INO2S

Molecular Weight

361.20 g/mol

IUPAC Name

5-iodo-2-(4-propan-2-yloxyphenoxy)-1,3-thiazole

InChI

InChI=1S/C12H12INO2S/c1-8(2)15-9-3-5-10(6-4-9)16-12-14-7-11(13)17-12/h3-8H,1-2H3

InChI Key

WXLWOLWFKNXBLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product from Example 7A (1.52 g, 6.5 mmole) in tetrahydrofuran (80 mL) at −78° C. was added a solution of 2.5M n-butyl lithium in hexane (2.84 mL, 7.1 mmole) and stirred for 2 hours. Solid iodine (1.80 g, 7.1 mmole) was added and the mixture was allowed to warm up to room temperature for an hour. The reaction mixture was diluted with ethyl acetate and added an aqueous solution of 10% sodium thiosulfate. The ethyl acetate layer was dried over magnesium sulfate, dried over magnesium sulfate and filtered through silica gel to remove polar impurities. The silica gel was washed with ethyl acetate until no UV active spot was apparent on TLC plate. Evaporation of the solvent yielded the title compound as light-yellow oil, 2.30 g (Quantitative). 1H NMR (300 MHz, CDCl3) δ ppm 7.29 (s, 1H) 7.09-7.22 (m, 2H) 6.84-6.96 (m, 2H) 4.42-4.61 (heptet, J=5.88 Hz, 1H) 1.34 (d, J=5.88 Hz, 6H). MS (ESI) m/z 362 (M+H)+.
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1.52 g
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2.84 mL
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80 mL
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1.8 g
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